10-(2,4-Dimethylphenyl)-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepine-7,8-dicarbonitrile
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Overview
Description
10-(2,4-Dimethylphenyl)-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepine-7,8-dicarbonitrile is a complex organic compound belonging to the class of dibenzoxazepines. These compounds are known for their diverse pharmacological activities and are of significant interest in pharmaceutical research .
Preparation Methods
The synthesis of 10-(2,4-Dimethylphenyl)-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepine-7,8-dicarbonitrile involves several synthetic routes. One common method includes the cyclocondensation of substituted 2-aminophenols with substituted 2-halobenzaldehydes under basic conditions . Another approach involves the use of copper catalysis, 1,3-dipolar cycloaddition, and domino elimination-rearrangement-addition sequences . Industrial production methods often utilize microwave-induced reactions to achieve high yields in a short reaction time .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amines or other reduced forms.
Substitution: Common reagents for substitution reactions include halogens and nitriles, leading to the formation of substituted derivatives.
Scientific Research Applications
10-(2,4-Dimethylphenyl)-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepine-7,8-dicarbonitrile has numerous applications in scientific research:
Mechanism of Action
The compound exerts its effects through the activation of specific molecular targets and pathways. For example, it can activate the TRPA1 channel, leading to sensory irritation and other physiological responses . The exact molecular mechanisms and pathways involved are still under investigation, but it is known to interact with various cellular receptors and enzymes .
Comparison with Similar Compounds
10-(2,4-Dimethylphenyl)-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepine-7,8-dicarbonitrile is unique due to its specific chemical structure and pharmacological properties. Similar compounds include:
Dibenz[b,f][1,4]oxazepine: Known for its use as a lachrymatory agent and its activation of the TRPA1 channel.
11H-dibenz[b,e]azepine: Another dibenzazepine derivative with potent biological activity.
These compounds share structural similarities but differ in their specific applications and effects.
Properties
Molecular Formula |
C23H15N3O2 |
---|---|
Molecular Weight |
365.4 g/mol |
IUPAC Name |
5-(2,4-dimethylphenyl)-6-oxobenzo[b][1,4]benzoxazepine-2,3-dicarbonitrile |
InChI |
InChI=1S/C23H15N3O2/c1-14-7-8-19(15(2)9-14)26-20-10-16(12-24)17(13-25)11-22(20)28-21-6-4-3-5-18(21)23(26)27/h3-11H,1-2H3 |
InChI Key |
AZWFSQOWFIRONZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)N2C3=C(C=C(C(=C3)C#N)C#N)OC4=CC=CC=C4C2=O)C |
Origin of Product |
United States |
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